molecular formula C44H76N4O12 B15136729 Ent-(+)-Verticilide

Ent-(+)-Verticilide

Cat. No.: B15136729
M. Wt: 853.1 g/mol
InChI Key: CMEGQABRBDDBTQ-WRRUDTOOSA-N
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Description

Ent-(+)-Verticilide is a naturally occurring compound belonging to the class of diterpenoids It is known for its complex molecular structure and significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ent-(+)-Verticilide involves multiple steps, starting from simpler organic molecules. The process typically includes cyclization reactions, oxidation, and reduction steps to form the intricate ring structures characteristic of diterpenoids. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from natural sources, such as plants, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ent-(+)-Verticilide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens, nucleophiles, and various catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Ent-(+)-Verticilide has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying complex organic reactions and synthesis techniques.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ent-(+)-Verticilide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the biological context and the specific application being studied.

Comparison with Similar Compounds

Ent-(+)-Verticilide can be compared with other similar diterpenoids, such as:

    Oridonin: Known for its antitumor activities and similar structural features.

    Eupfisenoids: A group of ent-atisane-type diterpenoids with antiviral properties.

    Other ent-kaurane diterpenes: These compounds share structural similarities and often exhibit comparable biological activities.

The uniqueness of this compound lies in its specific molecular structure and the distinct biological activities it exhibits, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C44H76N4O12

Molecular Weight

853.1 g/mol

IUPAC Name

(3R,6S,9R,12S,15R,18S,21R,24S)-3,4,9,10,15,16,21,22-octamethyl-6,12,18,24-tetrapentyl-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone

InChI

InChI=1S/C44H76N4O12/c1-13-17-21-25-33-37(49)45(9)30(6)42(54)58-35(27-23-19-15-3)39(51)47(11)32(8)44(56)60-36(28-24-20-16-4)40(52)48(12)31(7)43(55)59-34(26-22-18-14-2)38(50)46(10)29(5)41(53)57-33/h29-36H,13-28H2,1-12H3/t29-,30-,31-,32-,33+,34+,35+,36+/m1/s1

InChI Key

CMEGQABRBDDBTQ-WRRUDTOOSA-N

Isomeric SMILES

CCCCC[C@H]1C(=O)N([C@@H](C(=O)O[C@H](C(=O)N([C@@H](C(=O)O[C@H](C(=O)N([C@@H](C(=O)O[C@H](C(=O)N([C@@H](C(=O)O1)C)C)CCCCC)C)C)CCCCC)C)C)CCCCC)C)C

Canonical SMILES

CCCCCC1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)C)C)CCCCC)C)C)CCCCC)C)C)CCCCC)C)C

Origin of Product

United States

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